A Comprehensive Technical Guide to 10-Formyl Folic Acid-d4: Structure, Properties, and Applications
A Comprehensive Technical Guide to 10-Formyl Folic Acid-d4: Structure, Properties, and Applications
This technical guide provides an in-depth exploration of 10-Formyl Folic Acid-d4, a deuterated isotopologue of a critical one-carbon metabolite. Designed for researchers, chemists, and drug development professionals, this document details its physicochemical properties, structural features, and its indispensable role as an internal standard in quantitative bioanalysis. We will delve into the rationale behind its use, present a conceptual synthetic pathway, and provide a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS) workflows, grounding all claims in authoritative references.
Part 1: Core Molecular Profile
Chemical Identity and Structure
10-Formyl Folic Acid-d4 is a stable, isotopically labeled form of 10-Formyl Folic Acid. The "-d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms on the benzoyl ring moiety. This substitution is fundamental to its utility in mass spectrometry, as it imparts a 4-dalton mass shift without significantly altering its chemical properties or chromatographic retention time relative to the endogenous, unlabeled analyte.
The unlabeled parent compound, 10-Formyl Folic Acid, is a key intermediate in folate metabolism, acting as a carbon donor in the de novo synthesis of purines.[1] It is also recognized as a potent natural inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and a primary target in cancer chemotherapy.[2][3][4]
Physicochemical Data Summary
The essential quantitative data for 10-Formyl Folic Acid-d4 are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid | [5][6] |
| Molecular Formula | C₂₀H₁₅D₄N₇O₇ | [5][6][7] |
| Molecular Weight | 473.43 g/mol | [5][6][7] |
| CAS Number | 461426-41-5 | [5][6][7] |
| Unlabeled CAS | 134-05-4 | [5][7][8] |
| Appearance | Pale Orange to Brown Solid | [8][9] |
| Solubility | Practically insoluble in water; soluble in dilute alkaline solutions. Slightly soluble in DMSO and Methanol with heating. | [8][9][10] |
| Storage | Store at -20°C in a well-closed, light-resistant container, preferably under an inert atmosphere.[8][10] | [8][10] |
| SMILES | O=C1C2=NC(CN(C=O)C3=C([2H])C([2H])=C(C(NCCC(O)=O)=O)C([2H])=C3[2H])=CNC2=NC(N)=N1 | [5][7] |
Part 2: Synthesis and Rationale for Deuteration
The Scientific Imperative for Isotopic Labeling
In quantitative bioanalysis, particularly using LC-MS/MS, the accuracy of measurement can be compromised by several factors, including sample loss during extraction, matrix-induced ion suppression or enhancement, and variability in instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.
Expertise Insight: The ideal SIL-IS, such as 10-Formyl Folic Acid-d4, is chemically identical to the analyte of interest. It therefore co-elutes chromatographically and experiences the same matrix effects and extraction recovery losses. However, because it is mass-shifted due to the deuterium labels, the mass spectrometer can distinguish it from the endogenous analyte. By calculating the peak area ratio of the analyte to the SIL-IS, we can correct for experimental variability, leading to highly accurate and precise quantification. This principle transforms the entire analytical workflow into a self-validating system.
Conceptual Synthesis Workflow
The synthesis of 10-Formyl Folic Acid-d4 logically proceeds from its deuterated precursor, Folic Acid-d4. The key chemical transformation is the introduction of a formyl group at the N10 position of the p-aminobenzoyl glutamate moiety. This is typically achieved through formylation using a strong formylating agent.[1]
Caption: Conceptual workflow for the synthesis of 10-Formyl Folic Acid-d4.
The protocol, adapted from established methods for the unlabeled compound, involves heating Folic Acid-d4 in concentrated formic acid.[1][11][12] The subsequent purification step is critical to remove any unreacted starting material and potential byproducts to ensure the final product is suitable for use as a high-purity analytical standard.
Part 3: Application in Quantitative Bioanalysis
The primary application of 10-Formyl Folic Acid-d4 is as an internal standard for the accurate quantification of its endogenous counterpart in complex biological matrices like plasma, serum, or tissue homogenates.
Experimental Protocol: LC-MS/MS Quantification Workflow
This protocol outlines a robust, self-validating method for measuring 10-Formyl Folic Acid in human plasma.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of 10-Formyl Folic Acid (the analyte) and 10-Formyl Folic Acid-d4 (the internal standard, IS) in a dilute alkaline solution (e.g., 0.1 M NaOH) due to poor aqueous solubility. Protect from light at all times.
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold methanol containing 1% ascorbic acid (as an antioxidant to stabilize folates).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: A UHPLC system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion, Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Illustrative):
-
10-Formyl Folic Acid: Q1: 470.1 -> Q3: 323.1
-
10-Formyl Folic Acid-d4 (IS): Q1: 474.1 -> Q3: 327.1
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Use a linear regression model.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Standard workflow for sample analysis using a deuterated internal standard.
Part 4: Biological Context and Significance
Understanding the role of the analyte is crucial for interpreting quantitative data. 10-Formyl Folic Acid is not merely a metabolite; it is a key regulatory molecule.
Role in One-Carbon Metabolism: It serves as a formyl group donor for two key steps in the de novo purine synthesis pathway, which is essential for the production of DNA and RNA precursors.
DHFR Inhibition: 10-Formyl Folic Acid is a potent natural inhibitor of dihydrofolate reductase (DHFR).[2][3] DHFR is responsible for regenerating tetrahydrofolate, the active cofactor form of folate. By inhibiting DHFR, 10-Formyl Folic Acid can modulate the availability of folates for nucleotide synthesis, suggesting a potential feedback regulation mechanism within the cell. This inhibitory action makes the folate pathway a significant target for anticancer drugs like methotrexate.[13]
Caption: Simplified diagram of 10-Formyl Folic Acid's role in folate metabolism.
References
-
10-Formyl Folic Acid-d4. Pharmaffiliates. [Link]
-
d'Urso-Scott, M., Uhoch, J., & Bertino, J. R. (1974). Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid. Proceedings of the National Academy of Sciences of the United States of America, 71(7), 2736–2739. [Link]
-
d'Urso-Scott, M., Uhoch, J., & Bertino, J. R. (1974). Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid. PubMed. [Link]
-
Emi, T., et al. (2022). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. [Link]
-
Baggott, J. E., & Johanning, G. L. (1999). 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells. The Journal of nutrition, 129(7), 1315–1318. [Link]
-
10-Formylfolic acid. PubChem, National Institutes of Health. [Link]
-
Baggott, J. E., et al. (1995). Cofactor role for 10-formyldihydrofolic acid. Biochemical Journal, 308(3), 1031–1036. [Link]
-
Phillips, K. M., et al. (2011). Folate composition of 10 types of mushrooms determined by liquid chromatography-mass spectrometry. Food Chemistry, 129(2), 630-636. [Link]
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